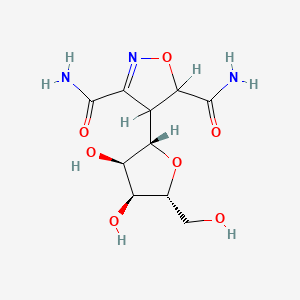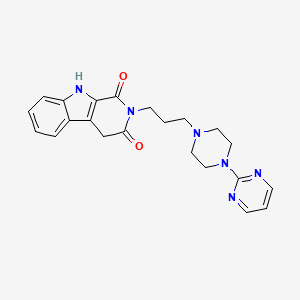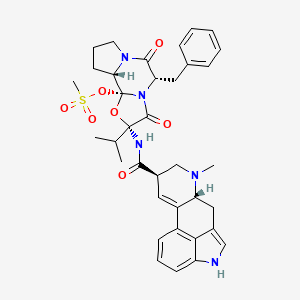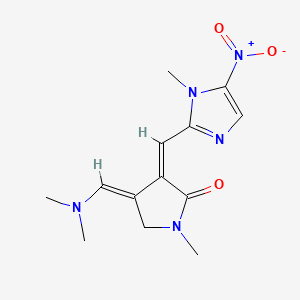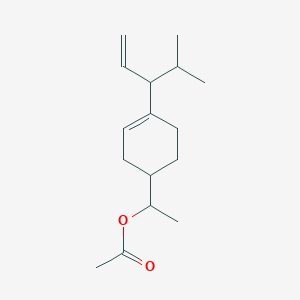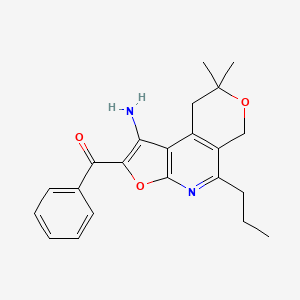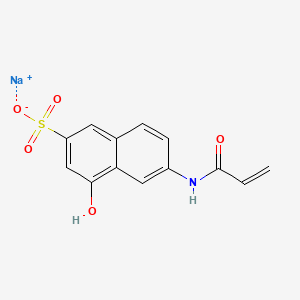
Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 279-150-6, also known as amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates, is a type of phosphate ester compound commonly used as a surfactant. This compound is formed by the reaction of an alkylamine with a phosphate ester. It is known for its good surface activity and solubilizing properties, making it widely used in various industrial and household products .
Preparation Methods
The preparation of amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves the reaction of an alkylamine (R-NH2) with a phosphate ester (PO(OH)3). The reaction is typically carried out under controlled temperature and reaction conditions to ensure high purity of the final product. Industrial production methods also follow similar synthetic routes, with strict control over reaction parameters to achieve consistent quality .
Chemical Reactions Analysis
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates have a wide range of scientific research applications, including:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: Utilized in pharmaceutical formulations to improve drug delivery and bioavailability.
Mechanism of Action
The mechanism of action of amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves their interaction with cell membranes and proteins. These compounds can alter the surface tension of cell membranes, leading to changes in membrane permeability and fluidity. They may also interact with proteins, affecting their folding and function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s surfactant properties .
Comparison with Similar Compounds
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates can be compared with other similar phosphate ester compounds, such as:
Amines, C12-15-branched alkyl, monohexyl and dihexyl phosphates: These compounds have similar surfactant properties but differ in their alkyl chain length.
Amines, C10-13-branched alkyl, monohexyl and dihexyl phosphates: These compounds also have similar properties but may exhibit different solubility and surface activity due to their shorter alkyl chains.
The uniqueness of amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates lies in their optimal balance of alkyl chain length, which provides excellent surface activity and solubilizing properties .
Properties
CAS No. |
79410-64-3 |
|---|---|
Molecular Formula |
C13H10NNaO5S |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
sodium;4-hydroxy-6-(prop-2-enoylamino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C13H11NO5S.Na/c1-2-13(16)14-9-4-3-8-5-10(20(17,18)19)7-12(15)11(8)6-9;/h2-7,15H,1H2,(H,14,16)(H,17,18,19);/q;+1/p-1 |
InChI Key |
SLNBXXGUWGADSV-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


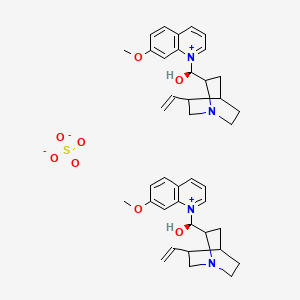
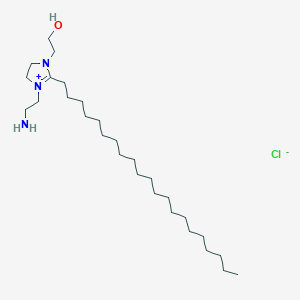
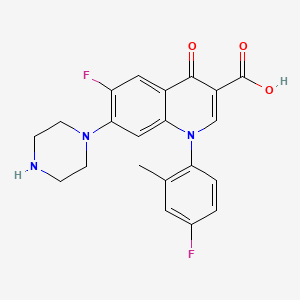
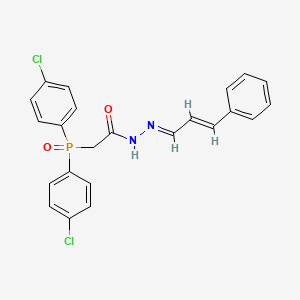
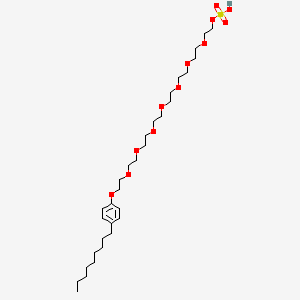
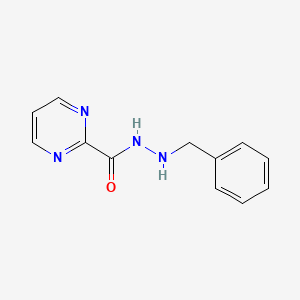
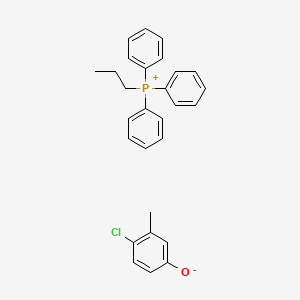
![3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12691090.png)
